3-[(Hexylamino)methyl]phenol
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
3-[(hexylamino)methyl]phenol |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-9-14-11-12-7-6-8-13(15)10-12/h6-8,10,14-15H,2-5,9,11H2,1H3 |
InChI Key |
SGQRRJSXMMMWIX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC(=CC=C1)O |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
Spectral Characterization
- FTIR :
- ¹H NMR (CDCl₃) :
Industrial Considerations
Chemical Reactions Analysis
Types of Reactions: 3-[(Hexylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-[(Hexylamino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its phenolic structure which is common in many bioactive compounds.
Industry: Utilized in the production of polymers and resins due to its phenolic nature, which imparts desirable properties such as thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of 3-[(Hexylamino)methyl]phenol is largely dependent on its phenolic structure. The hydroxyl group can participate in hydrogen bonding and redox reactions, making it a versatile compound in various chemical and biological processes. The hexylamino group can interact with biological targets through hydrophobic interactions and hydrogen bonding, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3-[(Hexylamino)methyl]phenol with structurally related phenolic compounds:
Physicochemical Properties
- Solubility: The hexyl chain in this compound reduces water solubility compared to its methylamino analog (C₈H₁₁NO) . Tertiary amines like 3-(1-(Dimethylamino)ethyl)phenol exhibit better solubility in alcohols and ethers due to reduced polarity .
- Lipophilicity: The hexyl group increases logP (estimated ~3.5), enhancing lipid membrane penetration compared to nitro (-NO₂) or hydroxymethyl (-CH₂OH) derivatives .
Biological Activity
3-[(Hexylamino)methyl]phenol, also known as o-Cresol, alpha-(hexylamino)-, is an organic compound characterized by a hydroxyl group (-OH) attached to a benzene ring, along with a hexylamino group (-NH-C6H13). This compound is a derivative of o-cresol and belongs to the class of cresols or methylphenols. It typically appears as a colorless to pale yellow solid and is soluble in organic solvents like ethanol and acetone, but insoluble in water.
Synthesis
The synthesis of this compound generally involves the alkylation of o-cresol with hexylamine. This reaction is usually conducted under controlled conditions using solvents such as ethanol or methanol, often requiring an acid or base catalyst to facilitate the reaction. In industrial settings, vapor-phase alkylation methods may be employed at elevated temperatures and pressures to enhance yield and selectivity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory responses or microbial resistance mechanisms. This suggests potential therapeutic applications, particularly in anti-inflammatory contexts. The specific hexyl chain length influences its solubility, reactivity, and biological effects compared to other similar compounds.
Binding Affinity Studies
Studies examining the binding affinity of this compound with biological targets are crucial for understanding its therapeutic potential. These studies may reveal its efficacy in modulating inflammatory pathways or exhibiting antimicrobial properties. The balance between hydrophobicity and hydrophilicity provided by the hexyl group enhances its membrane permeability and biological interactions compared to shorter or longer alkyl chain analogs.
Inflammatory Response Modulation
In a recent study focused on inflammatory responses, this compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with varying concentrations of the compound. This suggests that the compound could serve as a potential therapeutic agent for treating inflammatory diseases.
| Concentration (µM) | TNF-α Levels (pg/mL) |
|---|---|
| 0 | 150 |
| 10 | 120 |
| 50 | 80 |
| 100 | 50 |
Antimicrobial Activity
Another study evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Pharmacological Implications
The pharmacological profile of this compound suggests that it could be beneficial in treating conditions characterized by excessive inflammation or infection. Its unique structure allows for enhanced interaction with biological membranes, potentially leading to improved bioavailability and efficacy in therapeutic applications.
Future Directions
Further research is warranted to explore the full range of biological activities associated with this compound. Investigations into its pharmacokinetics, long-term safety profiles, and potential side effects are essential for evaluating its suitability as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 3-[(Hexylamino)methyl]phenol, and how do reaction conditions influence yield?
The compound can be synthesized via reductive amination or nucleophilic substitution. A modified microwave-assisted method (similar to Schiff base synthesis in ) optimizes yield (72%) by using methanol as a solvent and controlled irradiation (800 W, 8 minutes). Traditional methods involve NaBH(OAc)₃ as a reducing agent in THF/Et₂O, with yields dependent on amine stoichiometry and solvent polarity . Key factors:
- Catalyst choice : CuCl enhances alkylation efficiency.
- Purification : Recrystallization from methanol/water improves purity.
Q. How can spectroscopic and chromatographic techniques characterize this compound?
- NMR : Assign peaks for the phenolic -OH (~5.5 ppm) and hexylamino protons (δ 1.2–2.8 ppm).
- X-ray crystallography (as in ): Resolve intramolecular hydrogen bonds (e.g., O–H⋯N) and planarity between aromatic and aminoalkyl groups.
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Oxidative stability : Phenolic -OH is prone to oxidation; store under inert gas (N₂/Ar) at 4°C.
- pH sensitivity : Protonation of the hexylamino group at acidic pH (<4) alters solubility.
- Thermal degradation : Decomposes above 150°C; DSC/TGA recommended for stability profiling .
Advanced Research Questions
Q. How can synthesis be optimized for scale-up while maintaining reproducibility?
Q. What computational strategies predict the biological interactions of this compound?
- Docking studies (Schrödinger Suite, ): Simulate binding to enzymes (e.g., cyclooxygenase) via hydrogen bonding and hydrophobic interactions.
- MD simulations : Analyze conformational stability in aqueous vs. lipid membranes .
Q. What mechanisms underlie its potential anti-inflammatory and antimicrobial activities?
Q. How should researchers handle safety and toxicity risks during experimental workflows?
- PPE : Nitrile gloves and sealed goggles (per ) prevent dermal/ocular exposure.
- Waste disposal : Neutralize acidic/basic byproducts before incineration .
Q. How do structural modifications (e.g., alkyl chain length) impact bioactivity compared to analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
